8-Methyl-1,6-naphthyridine-3-carboxylic acid
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Overview
Description
8-Methyl-1,6-naphthyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,6-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminonicotinic acid with acetic anhydride, followed by cyclization to form the naphthyridine core . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity . Solvent-free reactions and microwave-assisted synthesis are also explored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Naphthyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted naphthyridine derivatives.
Scientific Research Applications
8-Methyl-1,6-naphthyridine-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methyl-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth . The compound’s anticancer activity is attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
1,8-Naphthyridine-3-carboxylic acid: Known for its antibacterial properties.
1,5-Naphthyridine derivatives: Exhibit a variety of biological activities, including anticancer and antimicrobial effects.
Nalidixic acid: A well-known antibacterial agent used to treat urinary tract infections.
Uniqueness: 8-Methyl-1,6-naphthyridine-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its methyl group at the 8-position and carboxylic acid group at the 3-position contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H8N2O2 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
8-methyl-1,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c1-6-3-11-4-7-2-8(10(13)14)5-12-9(6)7/h2-5H,1H3,(H,13,14) |
InChI Key |
SMGOWXQETBDIPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=CC(=CN=C12)C(=O)O |
Origin of Product |
United States |
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